molecular formula C6H10N8S2 B316023 5-(METHYLSULFANYL)-1-{2-[5-(METHYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]ETHYL}-1H-1,2,3,4-TETRAZOLE

5-(METHYLSULFANYL)-1-{2-[5-(METHYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]ETHYL}-1H-1,2,3,4-TETRAZOLE

Cat. No.: B316023
M. Wt: 258.3 g/mol
InChI Key: DIOGQVYISAYCSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Methylthio)-1-{2-[5-(methylthio)-1H-tetrazol-1-yl]ethyl}-1H-tetrazole is a compound belonging to the class of tetrazoles, which are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This compound is characterized by the presence of two methylthio groups attached to the tetrazole rings. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science.

Properties

Molecular Formula

C6H10N8S2

Molecular Weight

258.3 g/mol

IUPAC Name

5-methylsulfanyl-1-[2-(5-methylsulfanyltetrazol-1-yl)ethyl]tetrazole

InChI

InChI=1S/C6H10N8S2/c1-15-5-7-9-11-13(5)3-4-14-6(16-2)8-10-12-14/h3-4H2,1-2H3

InChI Key

DIOGQVYISAYCSI-UHFFFAOYSA-N

SMILES

CSC1=NN=NN1CCN2C(=NN=N2)SC

Canonical SMILES

CSC1=NN=NN1CCN2C(=NN=N2)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(METHYLSULFANYL)-1-{2-[5-(METHYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]ETHYL}-1H-1,2,3,4-TETRAZOLE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 2-alkyl-5-(methylthio)tetrazoles as starting materials. These compounds undergo photoinduced denitrogenation and intramolecular nitrile imine 1,3-dipolar cycloaddition to form the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-(Methylthio)-1-{2-[5-(methylthio)-1H-tetrazol-1-yl]ethyl}-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones.

    Reduction: The tetrazole rings can be reduced under specific conditions.

    Substitution: The methylthio groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-(Methylthio)-1-{2-[5-(methylthio)-1H-tetrazol-1-yl]ethyl}-1H-tetrazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(METHYLSULFANYL)-1-{2-[5-(METHYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]ETHYL}-1H-1,2,3,4-TETRAZOLE lies in its specific structure, which allows for unique chemical reactivity and potential applications. The presence of two methylthio groups attached to the tetrazole rings provides distinct properties compared to other similar compounds.

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